Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate
Description
This compound is a highly functionalized tricyclic ester featuring an oxatricyclo[6.3.2.01,7]tridecene core, acetyloxy and methyl ester groups, and a glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (a sugar moiety). The compound’s reactivity and stability are influenced by its ester groups, conjugated dienyl system, and hydrogen-bonding capabilities of the sugar unit .
Properties
Molecular Formula |
C29H38O13 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
InChI |
InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3 |
InChI Key |
UUDZDKPKXAEKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate involves multiple steps. Typically, the process starts with the preparation of the core tricyclic structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include acetic anhydride, methyl iodide, and
Biological Activity
Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate is a complex organic compound that belongs to the class of diterpene lactones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The IUPAC name highlights its complex arrangement of carbon rings and substituents that can interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H36O10 |
| Molecular Weight | 476.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that compounds similar to Methyl 7-acetyloxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis and metabolic pathways.
Anti-inflammatory Effects
Diterpene lactones are recognized for their anti-inflammatory effects. The compound has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
Anticancer Properties
Several studies have indicated that similar compounds possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle. Specific research on this compound is required to establish its efficacy against particular cancer types.
Study 1: Antimicrobial Efficacy
A study published in Journal of Natural Products evaluated the antimicrobial activity of various methylated diterpenes against Staphylococcus aureus and Escherichia coli. The results indicated that methyl derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains .
Study 2: Anti-inflammatory Mechanisms
In a controlled trial, researchers investigated the effects of methylated diterpenes on inflammatory markers in human cell lines. The findings revealed a significant reduction in NF-kB activation, leading to decreased expression of inflammatory mediators .
Study 3: Cytotoxicity Against Cancer Cells
A recent publication focused on the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-O-Acetylshanzhiside Methyl Ester
Structure : (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester .
Key Differences :
- Core Framework : The target compound has an oxatricyclo[6.3.2.01,7]tridecene system, while 8-O-acetylshanzhiside methyl ester features a cyclopenta[c]pyran ring.
- Substituents : Both share acetyloxy and methyl ester groups, but the sugar moiety in the target compound is conjugated to a penta-1,3-dienyl chain, whereas in 8-O-acetylshanzhiside, it is directly attached via an ether linkage.
- Applications : 8-O-Acetylshanzhiside is used as a reference standard and in pharmacological studies, while the target compound’s bioactivity remains underexplored .
Spirocyclic Oxa-Aza Compounds ()
Examples: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key Differences:
- Structural Motifs : These spiro compounds lack the tricyclic framework and sugar moiety but share oxa (oxygen-containing) and ester functionalities.
- Synthesis : Both classes employ Pd/C-catalyzed hydrogenation and column chromatography for purification, but spiro compounds require specialized reagents like pyrrolidine for cyclization .
3,4,5-Trimethoxybenzoyl Chromene Derivatives ()
Examples : 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate.
Key Differences :
- Functional Groups : These derivatives emphasize methoxy and chromene systems, contrasting with the acetyloxy and tricyclic systems of the target compound.
- Reactivity : The target compound’s conjugated dienyl system may exhibit unique photochemical or thermal reactivity compared to the chromene-based π-conjugation in ’s derivatives .
Data Table: Comparative Analysis
Research Findings and Insights
- Stability: The sugar moiety in the target compound may enhance aqueous solubility compared to non-glycosylated analogs but could introduce hydrolytic instability under acidic conditions .
- Reactivity : The conjugated dienyl system in the target compound is susceptible to Diels-Alder reactions, a feature absent in 8-O-acetylshanzhiside and spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
